2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol
Description
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Properties
IUPAC Name |
2-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-15-7-8-20(27)17(13-15)18-14-19-16-5-4-6-21(28-3)22(16)29-23(26(19)24-18)9-11-25(2)12-10-23/h4-8,13,19,27H,9-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTSMSBRYGFSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements from oxazine and pyrazole moieties. Its chemical formula is , and it has a molecular weight of approximately 350.46 g/mol. The presence of methoxy and piperidine groups suggests possible interactions with various biological targets.
Structural Formula
Pharmacological Profile
Research indicates that the compound exhibits a range of biological activities, including:
- Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals.
- Anti-inflammatory Properties : Preliminary studies suggest potential in reducing inflammation markers.
- Cytotoxic Effects : Investigations have shown activity against certain cancer cell lines.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound could affect signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Study on Antioxidant Activity :
- A study assessed the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a significant reduction in free radicals compared to control samples.
-
Cytotoxicity Assessment :
- In vitro tests on human cancer cell lines (e.g., MCF-7) demonstrated dose-dependent cytotoxicity.
- IC50 values were determined to be around 25 µM.
-
Anti-inflammatory Evaluation :
- The compound was tested for its ability to inhibit nitric oxide production in RAW 264.7 macrophages.
- A reduction in NO levels was observed, suggesting anti-inflammatory potential.
Data Table Summary
| Activity Type | Methodology | Results | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging | |
| Cytotoxicity | MTT Assay | IC50 = 25 µM | |
| Anti-inflammatory | NO Production Inhibition | Reduced NO levels |
Toxicity Profile
Toxicological studies are crucial for assessing the safety of new compounds. Early findings suggest low toxicity levels in vitro, but further in vivo studies are necessary to confirm these results.
Key Toxicity Findings
- Acute Toxicity : Initial tests indicate no significant acute toxicity at therapeutic doses.
- Chronic Exposure : Long-term exposure studies are ongoing to evaluate potential adverse effects.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 393.5 g/mol. Its unique structure includes a spirocyclic framework that contributes to its biological activity. The presence of the methoxy group and the piperidine moiety enhances its pharmacological properties.
Antidepressant and Anxiolytic Activities
Research indicates that compounds similar to 2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol exhibit significant antidepressant and anxiolytic effects. The pyrazole ring system is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer applications. Pyrazole derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Studies have shown that similar compounds can target specific pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The presence of the oxazine ring in the structure has been associated with antimicrobial properties. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains and fungi, indicating that this compound may also possess significant antimicrobial activity .
Case Study 1: Antidepressant Effects
A study published in Pharmaceuticals evaluated several pyrazole derivatives for their antidepressant effects through behavioral assays in animal models. The results showed that compounds with structural similarities to this compound significantly reduced depressive-like behaviors compared to controls .
Case Study 2: Anti-Cancer Activity
In another study focused on the anti-cancer potential of spirocyclic compounds, researchers synthesized various derivatives and tested their effects on human cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity against breast and lung cancer cells, suggesting that the unique spiro structure could be beneficial for developing new anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
